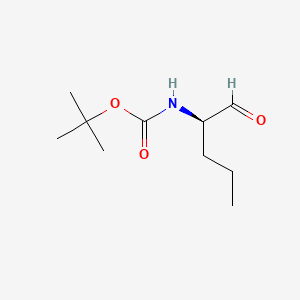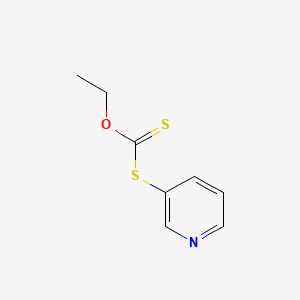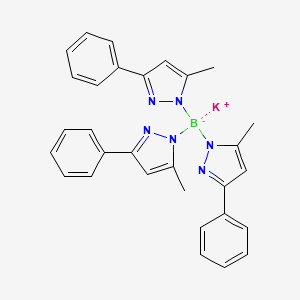
Chloramphenicol 1-O-beta-D-galactopyranoside
Übersicht
Beschreibung
Chloramphenicol 1-O-beta-D-galactopyranoside is a derivative of chloramphenicol, a broad-spectrum antibiotic. This compound is known for its enhanced solubility, stability, and bioavailability compared to its parent compound. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
Chloramphenicol 1-O-beta-D-galactopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in studies related to bacterial resistance and protein synthesis inhibition.
Medicine: Investigated for its potential use in developing new antibiotics and drug delivery systems.
Industry: Utilized in the production of high-purity glycosides for various industrial applications
Wirkmechanismus
Target of Action
Chloramphenicol 1-O-b-D-galactopyranoside is an antibiotic that primarily targets the 50S ribosomal subunit in bacteria . The 50S ribosomal subunit plays a crucial role in protein synthesis, making it an effective target for antibiotics.
Mode of Action
The compound binds to the 50S ribosomal subunit and inhibits bacterial protein synthesis . This binding prevents the formation of peptide bonds, thereby halting the growth of the protein chain and ultimately leading to the death of the bacterial cell .
Biochemical Pathways
The primary biochemical pathway affected by Chloramphenicol 1-O-b-D-galactopyranoside is the protein synthesis pathway in bacteria . By binding to the 50S ribosomal subunit, the compound disrupts the elongation phase of protein synthesis, preventing the addition of new amino acids to the growing peptide chain .
Pharmacokinetics
It is a modified form of chloramphenicol, which has been chemically altered to increase its solubility . This increased solubility may enhance its absorption and distribution within the body, potentially improving its bioavailability .
Result of Action
The primary result of Chloramphenicol 1-O-b-D-galactopyranoside’s action is the inhibition of bacterial protein synthesis, leading to the death of the bacterial cell . This makes it an effective antibiotic for treating bacterial infections.
Action Environment
The action of Chloramphenicol 1-O-b-D-galactopyranoside is influenced by its environment. Its solubility and absorption can be affected by factors such as pH and temperature . .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Chloramphenicol 1-O-b-D-galactopyranoside interacts with various enzymes and proteins in biochemical reactions. It is hydrolyzed to release chloramphenicol, which then exerts its antibiotic effects . The nature of these interactions is largely dependent on the hydrolysable bond between the galactose and chloramphenicol .
Molecular Mechanism
The molecular mechanism of Chloramphenicol 1-O-b-D-galactopyranoside involves its hydrolysis to release chloramphenicol . Chloramphenicol then binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis . This can lead to changes in gene expression and cellular function.
Metabolic Pathways
Chloramphenicol 1-O-b-D-galactopyranoside is involved in metabolic pathways through its hydrolysis to chloramphenicol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloramphenicol 1-O-beta-D-galactopyranoside involves the glycosylation of chloramphenicol with a galactose derivative. The reaction typically requires a glycosyl donor, such as a galactosyl bromide, and a glycosyl acceptor, which is chloramphenicol. The reaction is catalyzed by a Lewis acid, such as silver triflate, under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The production is carried out in cleanroom environments to prevent contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Chloramphenicol 1-O-beta-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound, chloramphenicol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the galactopyranoside moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of chloramphenicol and galactopyranoside, depending on the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloramphenicol: The parent compound, known for its broad-spectrum antibiotic properties.
Thiamphenicol: A derivative of chloramphenicol with similar antibacterial activity but better safety profile.
Florfenicol: Another derivative with enhanced efficacy against certain bacterial strains.
Uniqueness
Chloramphenicol 1-O-beta-D-galactopyranoside stands out due to its improved solubility, stability, and bioavailability compared to chloramphenicol. These properties make it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2,2-dichloro-N-[(1R,2R)-1-hydroxy-1-(4-nitrophenyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O10/c18-15(19)16(27)20-9(11(23)7-1-3-8(4-2-7)21(28)29)6-30-17-14(26)13(25)12(24)10(5-22)31-17/h1-4,9-15,17,22-26H,5-6H2,(H,20,27)/t9-,10-,11-,12+,13+,14-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNJPGQQUGNBMU-PRZACTIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(COC2C(C(C(C(O2)CO)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[1]Benzofuro[3,2-e][1,3]benzothiazole](/img/structure/B574508.png)

